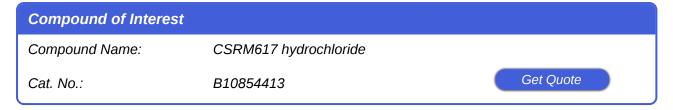


Application Notes and Protocols for CSRM617 Hydrochloride in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of **CSRM617 hydrochloride** in preclinical animal studies, with a focus on prostate cancer models. The protocols and data presented are compiled from publicly available research to guide the design and execution of in vivo experiments.

Overview of CSRM617 Hydrochloride

CSRM617 hydrochloride is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] As a master regulator of the androgen receptor (AR) signaling network, particularly in castration-resistant prostate cancer (CRPC), ONECUT2 represents a key therapeutic target.[3][4][5] CSRM617 binds directly to the ONECUT2-HOX domain, inhibiting its transcriptional activity.[2][6] This inhibition leads to the suppression of tumor growth and metastasis by inducing apoptosis and modulating the AR signaling axis.[2][3] In animal models, CSRM617 has been shown to be well-tolerated at effective doses.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the administration of **CSRM617 hydrochloride** in animal studies.

Table 1: In Vivo Dosing and Administration of CSRM617 Hydrochloride



Parameter	Details	Reference
Animal Model	Severe Combined Immunodeficient (SCID) mice	[1][7][8]
Xenograft Model	22Rv1 human prostate cancer cells	[1][7][8]
Dosage	50 mg/kg	[1][2][7][8]
Route of Administration	Oral gavage (p.o.)	[1][2][8]
Dosing Frequency	Daily	[1][2][7][8]
Treatment Duration	20 days	[1][2][8]
Vehicle Control	A vehicle solution without the active compound is used for comparison.	[1]

Experimental ProtocolsPreparation of Dosing Solution for Oral Gavage

Two vehicle formulations have been reported for the oral administration of **CSRM617 hydrochloride**. The choice of vehicle may depend on the specific experimental requirements and the solubility characteristics of the compound batch.

Protocol 1: Corn Oil-Based Formulation[1]

- Objective: To prepare a suspension of **CSRM617 hydrochloride** in corn oil for oral gavage.
- Materials:
 - CSRM617 hydrochloride powder
 - Sterile corn oil
- Procedure:



- Calculate the required amount of CSRM617 hydrochloride based on the number of animals, their average weight, the dose (50 mg/kg), and the dosing volume.
- Weigh the calculated amount of CSRM617 hydrochloride powder.
- In a sterile container, add the CSRM617 hydrochloride powder to the required volume of corn oil.
- Vortex or sonicate the mixture until a homogenous suspension is achieved.
- It is recommended to prepare the dosing solution fresh daily.

Protocol 2: Solubilizing Vehicle Formulation[2]

- Objective: To prepare a clear, solubilized solution of CSRM617 hydrochloride for oral gavage.
- Materials:
 - CSRM617 hydrochloride powder
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 300 (PEG300)
 - Tween-80
 - Sterile saline (0.9% NaCl)
- Procedure:
 - Prepare a stock solution of **CSRM617 hydrochloride** in DMSO (e.g., 25 mg/mL).
 - For a 1 mL final dosing solution, take 100 μL of the DMSO stock solution.
 - Add 400 μL of PEG300 to the DMSO solution and mix thoroughly.
 - Add 50 μL of Tween-80 and mix until the solution is homogenous.



- Add 450 μL of sterile saline to reach the final volume of 1 mL.
- The final concentration of the dosing solution should be calculated to deliver 50 mg/kg in the desired dosing volume.
- It is recommended to prepare the working solution fresh on the day of use.

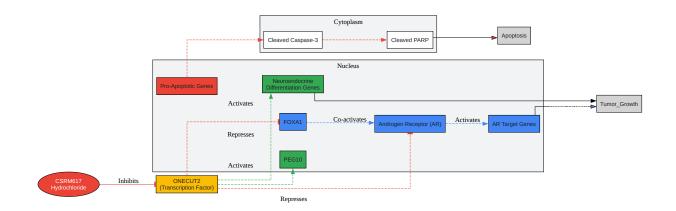
In Vivo Xenograft and Metastasis Model[7][8]

- Objective: To evaluate the anti-tumor efficacy of CSRM617 hydrochloride in a preclinical mouse model of prostate cancer.
- Methodology:
 - Cell Implantation:
 - For subcutaneous xenografts, 22Rv1 human prostate cancer cells are injected into the flanks of immunodeficient mice (e.g., SCID mice).[8]
 - For metastasis models, luciferase-tagged 22Rv1 cells are injected intracardially.[7]
 - Tumor Growth and Randomization:
 - Tumor growth is monitored regularly.
 - Once tumors reach a palpable size, mice are randomized into a vehicle control group and a CSRM617 treatment group.[8]
 - Drug Administration:
 - Mice in the treatment group receive daily oral administration of CSRM617 hydrochloride (50 mg/kg).[7][8]
 - The control group receives the corresponding vehicle solution.
 - Monitoring and Endpoint:
 - Tumor volume and animal body weight are measured regularly to assess efficacy and toxicity.[7]



- For metastasis studies, metastatic progression is monitored using bioluminescence imaging.
- At the end of the study, tumors and tissues may be collected for further analysis, such as pharmacodynamic biomarker assessment (e.g., PEG10 levels).[7]

Visualizations Signaling Pathway of CSRM617 Hydrochloride

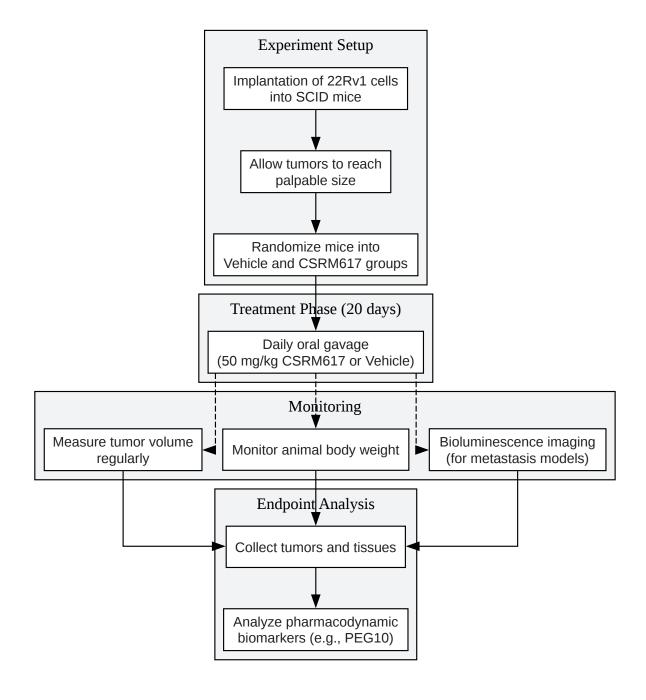


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Caption: Signaling pathway of CSRM617 hydrochloride in prostate cancer cells.



Experimental Workflow for In Vivo Efficacy Study



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Caption: Experimental workflow for an in vivo efficacy study of CSRM617.



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